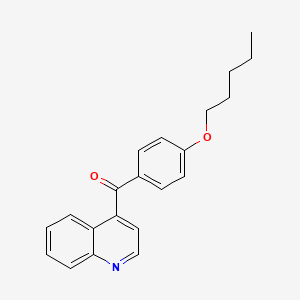

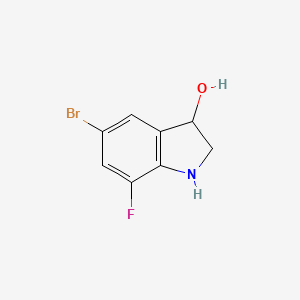

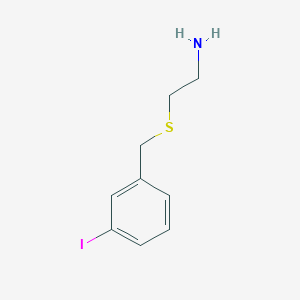

![molecular formula C10H14N2O2 B1406404 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide CAS No. 1690060-68-4](/img/structure/B1406404.png)

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Übersicht

Beschreibung

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a compound that has been studied for its potential applications in various scientific research fields. It is a white powder with a molecular weight of 201.27 g/mol and a melting point of 58-60 °C. It is an amide derivative of benzamide, an organic compound with the formula C6H5CONH2. It is also known as 3-aminobenzamide, 3-aminobenzoic acid amide, and 3-aminobenzoic acid amide.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide: and its derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured through various in vitro assays, such as total antioxidant capacity and metal chelating activity . This application is crucial in the development of new therapeutic agents that can protect the body from oxidative stress-related diseases.

Antibacterial Properties

The antibacterial activity of benzamide derivatives is another significant area of research. These compounds have been tested against various gram-positive and gram-negative bacteria to assess their growth inhibitory activity. The effectiveness of benzamide derivatives can be compared with standard control drugs, providing insights into their potential as new antibacterial agents .

Drug Synthesis Intermediates

Benzamide compounds, including 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide , serve as crucial intermediates in the synthesis of various drug candidates. Their role in medicinal chemistry is to provide building blocks that can be further modified to create active pharmaceutical ingredients .

Kinetic Studies in Microflow Systems

The continuous synthesis and kinetic study of benzamide derivatives in microflow systems is an advanced application. This process involves determining intrinsic reaction kinetics parameters, which are essential for optimizing production yields and selectivity in pharmaceutical manufacturing .

Agricultural Applications

Benzamide derivatives have found applications in agriculture, where they can be used as intermediates in the synthesis of agrochemicals. These compounds can contribute to the development of new pesticides or herbicides, enhancing crop protection strategies .

Industrial Applications

In the industrial sector, benzamide derivatives are utilized in the production of plastics, rubber, and paper. Their chemical properties make them suitable for use as additives or processing aids, improving the quality and durability of the final products .

Wirkmechanismus

Target of Action

The primary target of 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide, also known as Mirdametinib , is the Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in human tumors .

Mode of Action

Mirdametinib acts as a non-competitive, highly potent, selective MEK/MAPKK/MKK inhibitor . It effectively blocks cellular Erk1/2 phosphorylation , which is a crucial step in the RAS/RAF/MEK/ERK signaling pathway. This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation, particularly in cells with aberrant activation of this pathway .

Biochemical Pathways

The RAS/RAF/MEK/ERK signaling pathway plays a significant role in the regulation of cell growth, proliferation, and survival. By inhibiting MEK1, Mirdametinib disrupts this pathway, leading to a reduction in the proliferation of cancer cells . This makes it a potential therapeutic agent for various types of cancer.

Result of Action

The inhibition of the RAS/RAF/MEK/ERK pathway by Mirdametinib can lead to a decrease in the proliferation of cancer cells . This can result in the slowing of tumor growth and potentially the reduction of tumor size over time.

Eigenschaften

IUPAC Name |

3-amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6,11H2,1H3,(H,12,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVJXPHWVYMRGN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

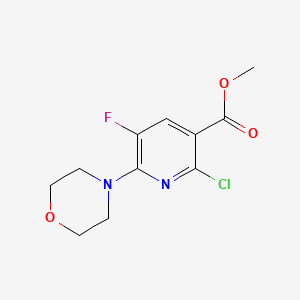

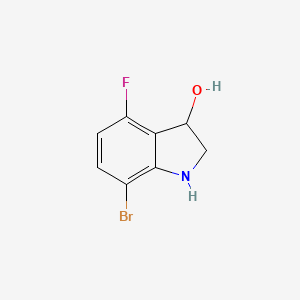

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)

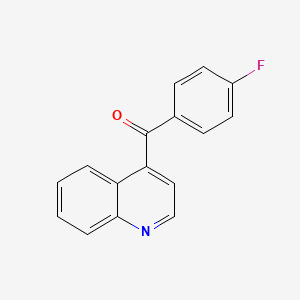

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)